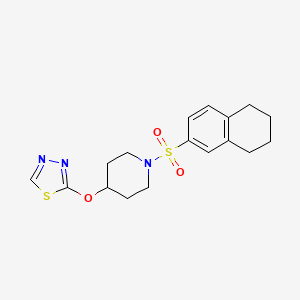

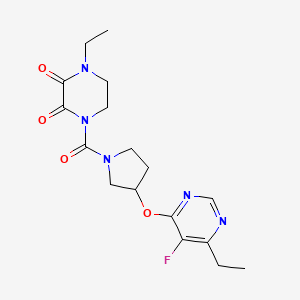

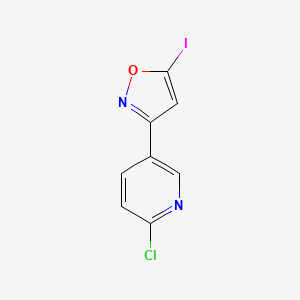

![molecular formula C14H19N3O2S B3007030 N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-84-5](/img/structure/B3007030.png)

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPTH6 belongs to the thiazolo[3,2-a]pyrimidine family of compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thiazolo[3,2-a]pyrimidine derivatives have shown promise as scaffolds for the design of new anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets, which is crucial in cancer therapy. The active methylene group (C2H2) in these compounds is highly reactive, making it an attractive center for functionalization to optimize ligand-target interactions .

Antibacterial Activity

These derivatives exhibit significant antibacterial properties. The ability to modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites enhances their potential as antibacterial agents, allowing for the development of novel treatments for bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated, suggesting their use in the treatment of inflammatory diseases. This could lead to the development of new anti-inflammatory medications that target specific pathways involved in inflammation .

Synthesis of Binding Agents

Due to the high reactivity of the active methylene group, these compounds can be used to synthesize binding agents that can interact with various electrophilic reagents. This property is essential for creating molecules that can selectively bind to certain proteins or DNA sequences .

Design of Medicines

The thiazolo[3,2-a]pyrimidine derivatives are considered promising scaffolds for medicine design. Their modifiable structure allows for the creation of compounds with optimized interactions with biological targets, which is necessary for the development of effective drugs .

Optimization of Ligand-Target Interaction

The introduction of new binding sites into the thiazolo[3,2-a]pyrimidine framework is crucial for optimizing ligand-target interactions. This optimization is necessary for the development of drugs with higher efficacy and lower side effects .

Development of Diagnostic Agents

The chemical properties of thiazolo[3,2-a]pyrimidine derivatives could be exploited in the development of diagnostic agents. Their ability to bind to specific biological targets can be used to create contrast agents for imaging techniques such as MRI or PET scans .

Research Tool in Biochemistry

As a research tool, these derivatives can be used to study biochemical pathways and processes. Their reactivity and binding capabilities make them suitable for probing the function of enzymes, receptors, and other proteins in the cell .

Wirkmechanismus

Target of Action

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been used as scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that thiazolo[3,2-a]pyrimidine derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFEWQLOAEREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

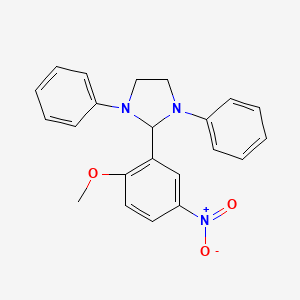

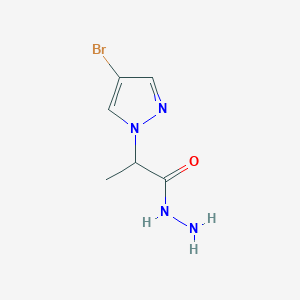

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

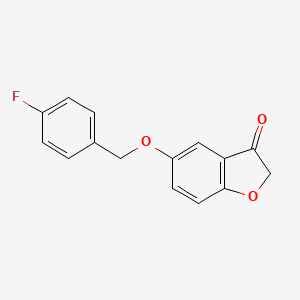

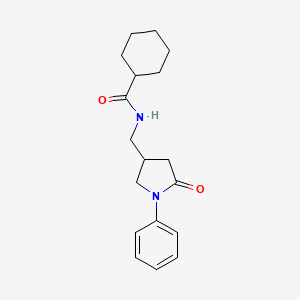

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

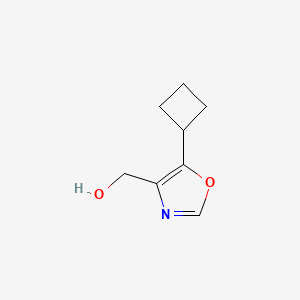

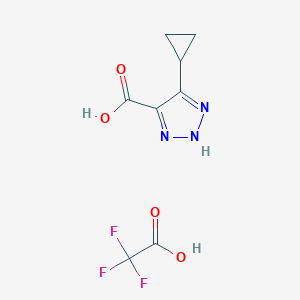

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)